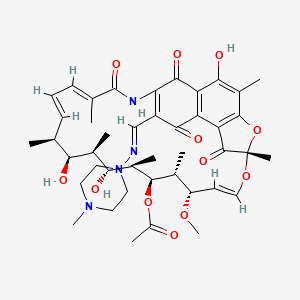

CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

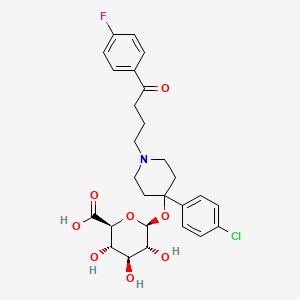

CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE, also known as DBCO-stilbene, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorescent dye that is widely used in bioorthogonal chemistry and imaging techniques.

Scientific Research Applications

Methylene-Linked Liquid Crystal Dimers and Twist-Bend Nematic Phase

Research on methylene-linked liquid crystal dimers, such as certain stilbene derivatives, has led to the identification of unique mesophases, including the twist-bend nematic phase. These compounds exhibit significant transitional properties that are critical for understanding liquid crystalline behaviors and could have implications for materials science and display technologies. The formation of these nematic phases is attributed to the bent geometry of methylene-linked dimers, providing insights into how modifications in stilbene structure could influence liquid crystal properties (Henderson & Imrie, 2011).

Stilbene Biosynthesis and Environmental Factors

Stilbenes, including CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE, are polyphenolic compounds with roles in plant defense and adaptation to environmental factors. Understanding the biosynthetic pathways and environmental triggers for stilbene production in plants offers potential applications in agriculture and pharmacology. Factors such as UV radiation, temperature, and biotic stress can significantly enhance stilbene biosynthesis, which may be leveraged to increase the accumulation of valuable stilbene compounds (Valletta, Iozia, & Leonelli, 2021).

Cissus Quadrangularis Extracts and Stilbenes

The review of Cissus quadrangularis extracts, which contain stilbene compounds, summarizes their efficacy and safety in promoting bone healing, weight management, and as anti-osteoporotic agents. This highlights the therapeutic potential of stilbenes in health and medicine. Identifying and isolating specific stilbene compounds, such as this compound, could contribute to developing novel treatments based on their bioactive properties (Stohs & Ray, 2013).

Stilbenes and Cancer Therapy

Stilbenes, including resveratrol and its analogs, have been extensively studied for their anticancer properties. Challenges in clinical applications of stilbenes, such as poor pharmacokinetics and low potency, are being addressed through the development of more effective derivatives and formulations. Research into this compound could uncover novel anticancer applications or contribute to the development of new therapeutic agents (Ren et al., 2021).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE involves the coupling of two molecules of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene with a molecule of stilbene. The reaction is carried out under basic conditions using a palladium catalyst.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene", "stilbene", "palladium catalyst", "base" ], "Reaction": [ "Step 1: Dissolve 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzene (1.0 equiv) and stilbene (1.0 equiv) in a suitable solvent such as toluene or DMF.", "Step 2: Add a base such as potassium carbonate (2.0 equiv) to the reaction mixture and stir for 30 minutes.", "Step 3: Add a palladium catalyst such as PdCl2(PPh3)2 (0.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Purify the reaction mixture by column chromatography to obtain CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)STILBENE as a white solid." ] } | |

| 151416-94-3 | |

Molecular Formula |

C26H34B2O4 |

Molecular Weight |

432.17 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.